Methyl 2-(3-fluoro-4-(piperidin-4-yl)phenoxy)acetate hydrochloride
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Overview
Description
Methyl 2-(3-fluoro-4-(piperidin-4-yl)phenoxy)acetate hydrochloride is a chemical compound that belongs to the class of phenoxyacetates It is characterized by the presence of a fluorine atom, a piperidine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-fluoro-4-(piperidin-4-yl)phenoxy)acetate hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-fluoro-4-(piperidin-4-yl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. This reaction forms the phenoxy intermediate.
Hydrochloride Formation: The phenoxy intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluoro-4-(piperidin-4-yl)phenoxy)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetates.
Scientific Research Applications
Methyl 2-(3-fluoro-4-(piperidin-4-yl)phenoxy)acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of phenoxyacetates with biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluoro-4-(piperidin-4-yl)phenoxy)acetate hydrochloride involves its interaction with specific molecular targets. The piperidine ring and the phenoxy group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-chloro-4-(piperidin-4-yl)phenoxy)acetate hydrochloride
- Methyl 2-(3-bromo-4-(piperidin-4-yl)phenoxy)acetate hydrochloride
- Methyl 2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetate hydrochloride
Uniqueness
Methyl 2-(3-fluoro-4-(piperidin-4-yl)phenoxy)acetate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and other applications.
Properties
IUPAC Name |
methyl 2-(3-fluoro-4-piperidin-4-ylphenoxy)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3.ClH/c1-18-14(17)9-19-11-2-3-12(13(15)8-11)10-4-6-16-7-5-10;/h2-3,8,10,16H,4-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZCARDIAWHSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)C2CCNCC2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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